5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine
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Overview
Description
5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This compound, in particular, features an amino group attached to the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: Nitro groups, if present, can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration
Major Products
Oxidation: Formation of nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-benzo[d]imidazole: Lacks the additional benzene-1,3-diamine moiety.
2-(2-Amino-1H-benzo[d]imidazol-5-yl)aniline: Similar structure but different substitution pattern.
1H-Benzo[d]imidazole-2-amine: A simpler benzimidazole derivative.
Uniqueness
5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine is unique due to the presence of multiple amino groups, which can enhance its reactivity and potential biological activity. The specific arrangement of these groups can also influence its binding properties and interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features an amino group attached to the benzimidazole ring, enhancing its potential for various pharmacological applications. Its structural formula is C13H13N5 and it has been extensively studied for its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Research indicates that compounds related to benzimidazoles exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cell lines. A specific study highlighted that a related benzimidazole compound demonstrated an IC50 value of 25.72±3.95μM against MCF cell lines, suggesting effective anticancer activity with potential for further development in cancer therapeutics .
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have also shown promising antimicrobial properties. For example, certain benzimidazole compounds were tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that indicate effective antibacterial action. One study reported MIC values of 40μg/mL against Staphylococcus aureus and 200μg/mL against Escherichia coli, showcasing the potential of these compounds in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has been identified as a potent inhibitor of α-glucosidase with an IC50 range around 0.64±0.05μM. This activity suggests its potential use in managing conditions like diabetes by slowing carbohydrate absorption .
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites on enzymes, effectively inhibiting their activity. Additionally, the aromatic rings allow for π-π interactions that can enhance binding affinity and specificity.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
5-Amino-1H-benzo[d]imidazole | Structure | Moderate anticancer | Not specified |
2-(2-Amino-1H-benzo[d]imidazol-5-yl)aniline | Structure | Antimicrobial | Not specified |
This compound | Structure | Anticancer, antimicrobial | 25.72μM, 40μg/mL |
This table illustrates the unique position of this compound among similar compounds due to its enhanced reactivity and biological activity.
Study on Anticancer Properties
In one notable case study involving tumor-bearing mice, treatment with a benzimidazole derivative resulted in significant tumor growth suppression compared to untreated controls. This underscores the potential therapeutic applications of such compounds in oncology .
Study on Enzyme Inhibition
Another research effort focused on the enzyme inhibitory effects of various benzimidazole derivatives revealed that modifications to the benzimidazole structure could significantly enhance potency against specific targets like Trypanosoma brucei methionyl-tRNA synthetase (IC50 = 288nM). Such findings indicate that structural variations can lead to improved biological outcomes .
Properties
Molecular Formula |
C13H13N5 |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
5-(6-amino-1H-benzimidazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H13N5/c14-8-1-2-11-12(6-8)18-13(17-11)7-3-9(15)5-10(16)4-7/h1-6H,14-16H2,(H,17,18) |
InChI Key |
NOTURRYDNKQNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
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